6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole 6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18632868
InChI: InChI=1S/C12H12BrFN2O/c13-9-5-4-8-7-15-16(12(8)11(9)14)10-3-1-2-6-17-10/h4-5,7,10H,1-3,6H2
SMILES:
Molecular Formula: C12H12BrFN2O
Molecular Weight: 299.14 g/mol

6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole

CAS No.:

Cat. No.: VC18632868

Molecular Formula: C12H12BrFN2O

Molecular Weight: 299.14 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole -

Specification

Molecular Formula C12H12BrFN2O
Molecular Weight 299.14 g/mol
IUPAC Name 6-bromo-7-fluoro-1-(oxan-2-yl)indazole
Standard InChI InChI=1S/C12H12BrFN2O/c13-9-5-4-8-7-15-16(12(8)11(9)14)10-3-1-2-6-17-10/h4-5,7,10H,1-3,6H2
Standard InChI Key DZUURBRDIWVWNB-UHFFFAOYSA-N
Canonical SMILES C1CCOC(C1)N2C3=C(C=CC(=C3F)Br)C=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole features an indazole core substituted at the 1-position with a tetrahydropyran ring, while bromine and fluorine occupy the 6- and 7-positions, respectively . The tetrahydropyran group introduces chirality and enhances solubility, a critical factor in pharmaceutical formulations. The planar indazole ring system, with its fused benzene and pyrazole rings, provides a rigid scaffold for intermolecular interactions, while the electron-withdrawing halogens influence electronic distribution and reactivity .

Key Structural Attributes:

  • Halogen Placement: Bromine at C6 and fluorine at C7 create distinct electronic effects. Bromine’s polarizability enhances electrophilic substitution reactivity, whereas fluorine’s electronegativity stabilizes adjacent charges .

  • Tetrahydropyran Group: The oxygen atom in the tetrahydropyran ring facilitates hydrogen bonding, while its chair conformation impacts steric interactions .

Physicochemical Data

While melting and boiling points remain unreported, the molecular weight (299.14 g/mol) and formula (C12H12BrFN2O\text{C}_{12}\text{H}_{12}\text{BrFN}_2\text{O}) are consistent with analogs such as 4-bromo-6-fluoro-1-tetrahydropyran-2-yl-indazole, which shares similar steric demands . The lack of density or solubility data underscores the need for further experimental characterization.

Synthesis and Reaction Pathways

Challenges and Considerations:

  • Regioselectivity: Ensuring precise halogen placement requires directing groups or optimized reaction conditions.

  • Stability: The tetrahydropyran group may undergo ring-opening under strongly acidic or basic conditions, necessitating mild reagents .

Comparative Reaction Conditions

The patent CN113307773A outlines reaction conditions for a structurally related compound (Table 1) :

StepReaction TypeReagents/ConditionsYield
1NitrationNitrate (KNO₃), trifluoroacetic anhydride, 35–40°C64.9%
2MethoxylationSodium methoxide, DMF, room temperature80.0%
3CouplingPhenyl halide, CuI, ligand, 60–120°C75.2%

Adapting these conditions for tetrahydropyran incorporation would require substituting phenyl halides with dihydropyran derivatives and optimizing copper-catalyzed coupling .

Comparative Analysis with Structural Analogs

4-Bromo-6-fluoro-1-tetrahydropyran-2-yl-indazole vs. 6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole

While both compounds share the tetrahydropyran group and halogen substituents, their differing halogen positions lead to distinct electronic profiles (Table 2) :

Property4-Bromo-6-fluoro Isomer 6-Bromo-7-fluoro Isomer
Molecular FormulaC₁₂H₁₂BrFN₂OC₁₂H₁₂BrFN₂O
Halogen PositionsC4-Br, C6-FC6-Br, C7-F
Predicted ReactivityElectrophilic at C5Electrophilic at C5

The 6-bromo-7-fluoro isomer’s contiguous halogens may enhance dipole interactions in crystal packing or target binding .

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